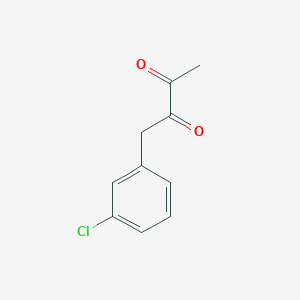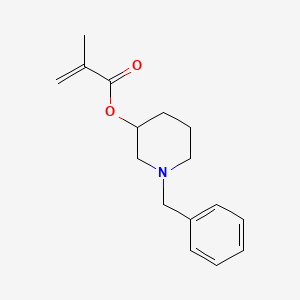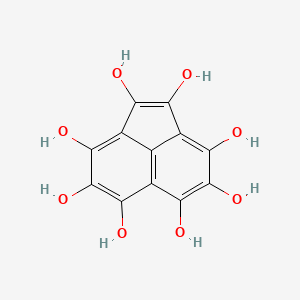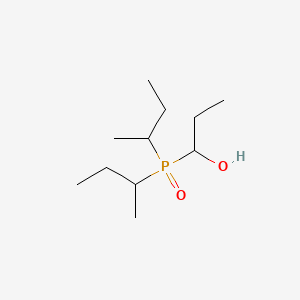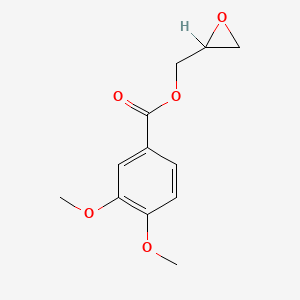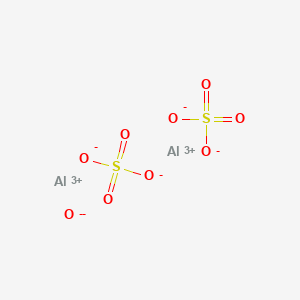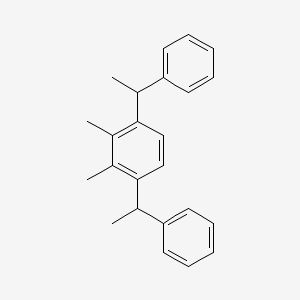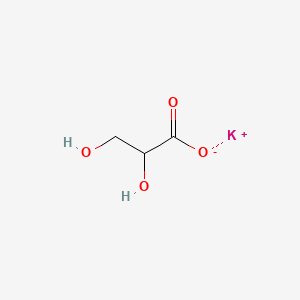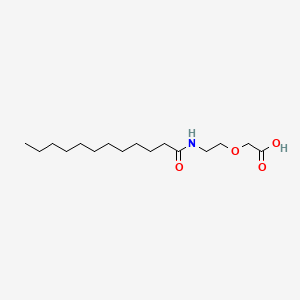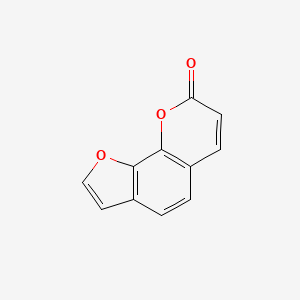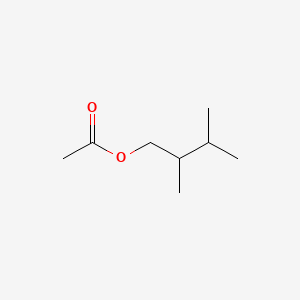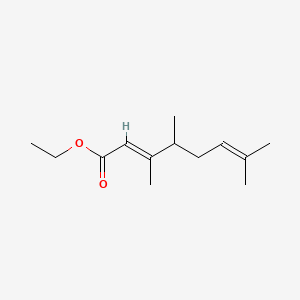
Ethyl 3,4,7-trimethyl-2,6-octadienoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3,4,7-trimethyl-2,6-octadienoate is an organic compound with the molecular formula C13H22O2. It is an ester derived from 3,4,7-trimethyl-2,6-octadienoic acid and ethanol. This compound is known for its pleasant aroma and is often used in the fragrance industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ethyl 3,4,7-trimethyl-2,6-octadienoate can be synthesized through esterification reactions. One common method involves the reaction of 3,4,7-trimethyl-2,6-octadienoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous esterification processes. These processes use large-scale reactors and efficient separation techniques to maximize yield and purity. The use of catalysts and optimized reaction conditions ensures the economic viability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 3,4,7-trimethyl-2,6-octadienoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester to alcohols.
Substitution: Nucleophilic substitution reactions can replace the ethoxy group with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like ammonia or amines can be used in substitution reactions.
Major Products Formed
Oxidation: 3,4,7-trimethyl-2,6-octadienoic acid.
Reduction: 3,4,7-trimethyl-2,6-octadienol.
Substitution: Various substituted esters depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Ethyl 3,4,7-trimethyl-2,6-octadienoate has several applications in scientific research:
Chemistry: Used as a starting material for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the fragrance industry for its aromatic properties.
Mecanismo De Acción
The mechanism of action of ethyl 3,4,7-trimethyl-2,6-octadienoate involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Ethyl 3,4,7-trimethyl-2,6-octadienoate can be compared with other similar esters such as:
Mthis compound: Similar structure but with a methyl group instead of an ethyl group.
Ethyl 3,7,11-trimethyl-2,4-dodecadienoate: A longer chain ester with similar functional groups.
The uniqueness of this compound lies in its specific molecular structure, which imparts distinct chemical and physical properties, making it valuable in various applications.
Propiedades
Número CAS |
97635-23-9 |
|---|---|
Fórmula molecular |
C13H22O2 |
Peso molecular |
210.31 g/mol |
Nombre IUPAC |
ethyl (2E)-3,4,7-trimethylocta-2,6-dienoate |
InChI |
InChI=1S/C13H22O2/c1-6-15-13(14)9-12(5)11(4)8-7-10(2)3/h7,9,11H,6,8H2,1-5H3/b12-9+ |
Clave InChI |
STDNJDCQQOGKLV-FMIVXFBMSA-N |
SMILES isomérico |
CCOC(=O)/C=C(\C)/C(C)CC=C(C)C |
SMILES canónico |
CCOC(=O)C=C(C)C(C)CC=C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![acetyloxy-[6-(acetyloxymercurio)-9-oxabicyclo[3.3.1]nonan-2-yl]mercury](/img/structure/B15176582.png)
